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Introduction

Integrin a5B1, a key member of the integrin family of cell adhesion receptors, plays a pivotal
role in cell-matrix interactions by primarily binding to fibronectin. This interaction is crucial for a
multitude of cellular processes, including adhesion, migration, proliferation, survival, and
differentiation. Dysregulation of a5(31 integrin expression and function is implicated in various
pathological conditions, most notably in cancer progression and metastasis. Consequently, cell
lines with well-characterized and high levels of a5(31 integrin expression are invaluable tools for
basic research and the development of targeted therapeutics.

This document provides a comprehensive overview of selected cell lines with high a5p1
integrin expression, detailed protocols for the quantification of its expression and functional
analysis, and diagrams of the associated signaling pathways and experimental workflows.

Cell Lines with High a5B1 Integrin Expression

The expression of a5B1 integrin can vary significantly across different cell types and lineages.
Below is a summary of cell lines reported to have high expression of this integrin, which are
commonly used in research.

Data Presentation: a5B1 Integrin Expression Levels
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The following table summarizes the expression of a5(31 integrin in various cell lines. The data is
primarily derived from flow cytometry analysis, with expression levels indicated by Mean
Fluorescence Intensity (MFI) where available. It is important to note that MFI values can vary

between experiments and laboratories due to differences in antibodies, instrumentation, and
staining protocols.
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oa5B1 Expression

Cell Line Cell Type Level (MFI or Reference
description)
Human colon )
RKO ) High (MFI: 73.7) [1]
carcinoma
M21 Human melanoma High (MFI: 53.8) [1]
SCC12F (LMP1- Human squamous cell  High (1.61-fold 2]
expressing) carcinoma increase in MFI)
U87MG Human glioblastoma High [3114]
U373MG Human glioblastoma High [4]
HT-1080 Human fibrosarcoma High [5]
Human ]
K562 , High [61[71[8]
erythroleukemia
Chinese hamster )
CHO-a5 Very High [9]
ovary (a5-transfected)
Human breast
MDA-MB-231 ) Present [10][11]
adenocarcinoma
Human lung
A549 ) Present [12][13]
carcinoma
Human prostate
PC-3 ) Present [3]
adenocarcinoma
Human cervical
HelLa ) Present
adenocarcinoma
Human hepatocellular ~ Upregulated in co-
HepG2 [14]

carcinoma

culture

o5B1 Integrin Signaling Pathway

Upon binding to its primary ligand, fibronectin, a5B1 integrin clusters and activates intracellular

signaling cascades that regulate various cellular functions. A simplified representation of the
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canonical a5B1 integrin signaling pathway is depicted below. Key downstream effector
pathways include the Focal Adhesion Kinase (FAK)/Src family kinase pathway, the
Phosphoinositide 3-kinase (P13K)/Akt pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway.
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Experimental Workflow for Studying a5f31 Integrin

A typical experimental workflow to investigate the role of a5B1 integrin in a specific cellular
process, such as migration, is outlined below. This workflow involves quantifying a5p1
expression, performing a functional assay, and validating the involvement of a531 through

inhibition.

Select Cell Line
(e.g., UBTMG)

Quantify a531 Expression
(Flow Cytometry, Western Blot)

Perform Functional Assay
(e.g., Transwell Migration)

Inhibit a51 Function
(Blocking Antibody or siRNA)

Repeat Functional Assay
with Inhibition

Analyze and Compare Results

Click to download full resolution via product page

Experimental Workflow for a5B1 Integrin Functional Studies

Experimental Protocols
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Quantification of a5B31 Integrin Expression by Flow
Cytometry

This protocol describes the detection and quantification of a5B1 integrin on the cell surface
using flow cytometry.

Materials:

Cells of interest

e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

o Cell dissociation solution (e.g., Trypsin-EDTA or non-enzymatic solution)
o FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

e Primary antibody: Mouse anti-human Integrin a5p1 (Clone: JBS5 or I1I1A1)
« Isotype control: Mouse IgG1

e Secondary antibody: FITC- or PE-conjugated goat anti-mouse IgG

o Flow cytometer

Procedure:

o Cell Preparation:

o Harvest cells from culture using a gentle cell dissociation method. For adherent cells,
wash with PBS and incubate with a non-enzymatic cell dissociation solution to preserve
cell surface epitopes.

o Resuspend cells in cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.

o Discard the supernatant and resuspend the cell pellet in cold FACS buffer to a
concentration of 1 x 106 cells/mL.

e Antibody Staining:
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o Aliquot 100 pL of the cell suspension (1 x 105 cells) into flow cytometry tubes.

o Add the primary antibody (e.g., anti-a5p1, clone JBS5, at 1 pug per million cells) to the
respective tubes.

o Add the isotype control antibody at the same concentration to a separate tube.

o Incubate on ice for 30-45 minutes in the dark.

e Washing:
o Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
o Discard the supernatant. Repeat the wash step twice.

e Secondary Antibody Staining:

o Resuspend the cell pellet in 100 pL of FACS buffer containing the fluorochrome-
conjugated secondary antibody at the manufacturer's recommended dilution.

o Incubate on ice for 30 minutes in the dark.

e Final Washes and Analysis:
o Wash the cells twice with 2 mL of cold FACS buffer as described in step 3.
o Resuspend the final cell pellet in 300-500 pL of FACS buffer.

o Analyze the samples on a flow cytometer. The Mean Fluorescence Intensity (MFI) is used
to quantify the expression level.

Detection of a5B1 Integrin by Western Blotting

This protocol outlines the detection of total a5 and B1 integrin subunits in cell lysates.
Materials:

e Cells of interest
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o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

o Laemmli sample buffer (4x)

o SDS-PAGE gels

e PVDF membrane

e Blocking buffer (5% non-fat dry milk or BSA in TBST)

e Primary antibodies:

o Mouse anti-human Integrin a5 (e.g., clone 11A1)

o Rabbit anti-human Integrin 31

e Secondary antibodies: HRP-conjugated goat anti-mouse IgG and HRP-conjugated goat anti-
rabbit 1IgG

e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Lysis:

Wash cultured cells with ice-cold PBS.

o

[¢]

Lyse the cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

[¢]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[e]

Collect the supernatant.

e Protein Quantification:

© 2025 BenchChem. All rights reserved. 9/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Determine the protein concentration of the lysates using a BCA protein assay.

o Sample Preparation and SDS-PAGE:

o Mix 20-30 pg of protein with Laemmli sample buffer and boil for 5 minutes.

o Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
» Protein Transfer:

o Transfer the separated proteins to a PVDF membrane.

» Blocking and Antibody Incubation:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at
4°C with gentle shaking.

Wash the membrane three times for 10 minutes each with TBST.

[¢]

[¢]

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies
(diluted in blocking buffer) for 1 hour at room temperature.

o Detection:
o Wash the membrane three times for 10 minutes each with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Immunofluorescence Staining of a5B1 Integrin

This protocol describes the visualization of a5B1 integrin localization in adherent cells.
Materials:

o Cells cultured on glass coverslips
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e PBS
e 4% Paraformaldehyde (PFA) in PBS
o Permeabilization buffer (0.1% Triton X-100 in PBS)
e Blocking buffer (5% BSA in PBS)
e Primary antibody: Mouse anti-human Integrin a5p1 (e.g., clone JBS5)
e Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse 1gG
e DAPI (for nuclear counterstaining)
e Mounting medium
Procedure:
o Cell Fixation:
o Wash cells on coverslips twice with PBS.
o Fix the cells with 4% PFA for 15 minutes at room temperature.
o Wash three times with PBS.
e Permeabilization (Optional, for intracellular epitope detection):
o Incubate with permeabilization buffer for 10 minutes at room temperature.
o Wash three times with PBS.
» Blocking:

o Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody
binding.

e Antibody Staining:
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[e]

Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room
temperature or overnight at 4°C in a humidified chamber.

[e]

Wash three times with PBS.

o

Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer)
for 1 hour at room temperature in the dark.

Wash three times with PBS.

o

» Counterstaining and Mounting:

o Incubate with DAPI solution for 5 minutes to stain the nuclei.

o Wash twice with PBS.

o Mount the coverslips onto glass slides using mounting medium.
e Imaging:

o Visualize the staining using a fluorescence microscope.

o581 Integrin-Mediated Cell Adhesion Assay

This assay quantifies the adhesion of cells to a fibronectin-coated surface.
Materials:

e 96-well tissue culture plates

e Fibronectin (from human plasma)

e PBS

e 1% BSA in PBS (heat-inactivated)

e Cells of interest

e Crystal Violet solution
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e 10% Acetic Acid

Procedure:

o Plate Coating:

o

Coat the wells of a 96-well plate with fibronectin at a concentration of 1-10 pg/mL in PBS
overnight at 4°C. A typical coating concentration is 1-5 ug/cm2.[15]

Wash the wells three times with PBS to remove unbound fibronectin.

[¢]

[e]

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

Wash the wells three times with PBS.

o

o Cell Seeding:

o Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 105
cells/mL.

o Add 100 pL of the cell suspension to each well.

o Incubate for 30-60 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
e Washing and Staining:

o Gently wash the wells three times with PBS to remove non-adherent cells.

o Fix the adherent cells with 4% PFA for 15 minutes.

o Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

o Wash the wells extensively with water to remove excess stain.
e Quantification:

o Solubilize the stain by adding 100 pL of 10% acetic acid to each well.
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o Measure the absorbance at 570 nm using a microplate reader. The absorbance is
proportional to the number of adherent cells.

Transwell Migration Assay

This assay measures the migratory capacity of cells through a porous membrane towards a
chemoattractant.

Materials:

Transwell inserts (8 um pore size for most cancer cells, including glioma cells)[10][16]
o 24-well plates
e Serum-free medium
e Medium with chemoattractant (e.g., 10% FBS or fibronectin)
» Cotton swabs
e Methanol
o Crystal Violet solution
Procedure:
e Assay Setup:
o Place Transwell inserts into the wells of a 24-well plate.
o Add 600 pL of medium containing the chemoattractant to the lower chamber.
o Add 500 pL of serum-free medium to the lower chamber for the negative control.
e Cell Seeding:

o Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 105
cells/mL.
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o Add 100-200 pL of the cell suspension to the upper chamber of the Transwell insert.

e |ncubation:

o Incubate the plate at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type's
migratory speed.

e Staining and Quantification:

o After incubation, carefully remove the non-migrated cells from the upper surface of the
membrane with a cotton swab.

o Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
o Stain the migrated cells with Crystal Violet solution for 20 minutes.
o Gently wash the membrane with water.

o Count the number of migrated cells in several random fields of view under a microscope.
Alternatively, the stain can be eluted and quantified by measuring absorbance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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